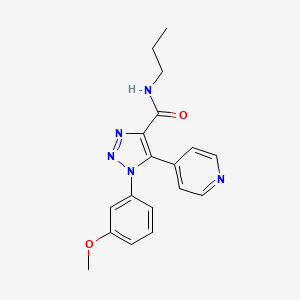

1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 3-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a propyl carboxamide at position 2. The propyl chain on the carboxamide provides moderate hydrophobicity, balancing solubility and membrane permeability .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-propyl-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-9-20-18(24)16-17(13-7-10-19-11-8-13)23(22-21-16)14-5-4-6-15(12-14)25-2/h4-8,10-12H,3,9H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKJWNGVUBTXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)OC)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Research: It is used as a probe to study biological pathways and molecular interactions.

Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and pyridinyl groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Triazole Core

Pyridine Positional Isomers

- Pyridin-4-yl vs. Pyridin-3-yl : The target compound’s pyridin-4-yl group (para position) contrasts with analogues like 1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251623-95-6), which has a pyridin-3-yl (meta) substituent. The para position in the target compound may optimize π-stacking or hydrogen-bonding interactions in enzymatic pockets, as seen in Hsp90 inhibitors (e.g., compound 4d in ) .

- Crystal Structure Insights : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () shows a 74.02° dihedral angle between triazole and pyridine rings due to steric hindrance. The pyridin-4-yl group in the target compound may adopt a distinct conformation, influencing target binding .

Aryl Group Substitutions

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxyphenyl group in the target compound contrasts with analogues bearing electron-withdrawing substituents, such as 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207013-51-1, ).

- Fluorophenyl Analogues: Compounds like 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o, ) feature fluorine substituents, which enhance metabolic stability but may reduce solubility compared to methoxy groups .

Carboxamide Side Chain Variations

- Propyl vs. Aromatic/Complex Chains: The N-propyl carboxamide in the target compound is less bulky than N-(quinolin-2-yl) (3o, ) or N-[3-(1H-pyrazol-1-yl)propyl] (CAS 1396843-22-3, ) substituents. Shorter alkyl chains (e.g., propyl) may improve bioavailability by reducing steric hindrance, as seen in Hsp90 inhibitors with similar substituents .

- Sulfonamide Comparisons : Compounds like N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d, ) incorporate sulfonamide groups, which enhance hydrogen-bonding but may increase molecular weight and reduce permeability .

Biological Activity

The compound 1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring , which is known for its stability and versatility in medicinal chemistry. The presence of a pyridine moiety enhances its interaction with biological targets. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, research indicates that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole A | MCF-7 (Breast) | 5.6 | Apoptosis |

| Triazole B | A549 (Lung) | 4.2 | Cell Cycle Arrest |

Antimicrobial Activity

The 1,2,3-triazole derivatives have also been reported to possess antimicrobial properties against a variety of pathogens. In vitro studies demonstrate their effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

Antitrypanosomal Activity

A recent study evaluated the trypanocidal potential of triazole-based hybrids against Trypanosoma cruzi, the causative agent of Chagas disease. The study found that certain analogs exhibited potent activity with IC50 values significantly lower than standard treatments.

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| Compound 1 | 0.21 | Highly Effective |

| Compound 2 | 1.23 | Moderate Effectiveness |

The biological activity of This compound is attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring has been shown to inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors in cancer cells, triggering apoptotic pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives induce oxidative stress in target cells.

Case Study 1: Anticancer Efficacy

In a study published in Molecular Biosciences, researchers synthesized a series of triazole derivatives and tested their anticancer efficacy on breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening assessed various triazole derivatives against clinical isolates of bacteria. The results demonstrated that modifications on the triazole ring significantly influenced antimicrobial potency, with certain compounds showing activity comparable to conventional antibiotics .

Q & A

Q. What methodologies enable scalable synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Optimize continuous flow reactors for safer handling of azides .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline IR) for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.